molecular formula C16H16N4O2S B2659656 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448029-80-8

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2659656
CAS No.: 1448029-80-8
M. Wt: 328.39
InChI Key: XMPFZXANXIRERO-UHFFFAOYSA-N
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Description

The compound 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a thiophen-2-ylmethyl moiety. Urea-based compounds are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., kinases) due to their hydrogen-bonding capabilities . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the thiophen group may influence electronic properties and binding interactions .

Properties

IUPAC Name

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)17-10-13-6-4-8-23-13/h2-8H,9-10H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPFZXANXIRERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic derivative that incorporates oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OC_{13}H_{14}N_{4}O, with a molecular weight of approximately 246.28 g/mol. The structure consists of an oxadiazole ring, a phenyl group, and a thiophene ring, which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to This compound have shown efficacy against various strains of bacteria and fungi:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Candida albicans16 µg/mL

These results suggest that the incorporation of the oxadiazole moiety enhances the antimicrobial potency of the compound .

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. Studies have demonstrated that similar urea derivatives can inhibit tumor growth in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.45
A549 (Lung)0.53
HeLa (Cervical)0.52

The mechanism of action is believed to involve the inhibition of specific kinases that play critical roles in cell proliferation and survival .

Case Studies

Several case studies have highlighted the biological activity of compounds similar to This compound :

  • Antitubercular Activity : A study reported that derivatives showed activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against drug-resistant strains .
  • Antioxidant Properties : Compounds with similar structures were tested for antioxidant activity using TBARS assay, showing significant inhibition of lipid peroxidation .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application:

1. Anticancer Activity
Research indicates that derivatives of 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea show promising anticancer properties. For instance, compounds containing the oxadiazole moiety have been linked to significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens. Studies have shown that modifications to the oxadiazole structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .

3. Antioxidant Activity
The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases . The structure of the compound allows for interactions that stabilize free radicals, thus reducing cellular damage.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Study 1: Anticancer Efficacy
In vitro studies evaluated the anticancer activity against various human cancer cell lines. The results indicated that compounds derived from this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against common bacterial strains. The results showed significant inhibition zones in both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several urea derivatives reported in the literature:

Compound ID/Ref. Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Urea + 1,2,4-oxadiazole 3-Methyl-oxadiazole, thiophen-2-ylmethyl ~342.4 (calculated)
23a Urea + 1,2,4-oxadiazole Biphenyl, aminothiazole 509.0 (reported)
23b Urea + 1,2,4-oxadiazole 4′-Fluoro-biphenyl, aminothiazole 527.0 (reported)
11a Urea + thiazole 3-Fluorophenyl, piperazinyl hydrazinyl 484.2
Compound 14 Urea + 1,2,4-oxadiazole Biphenyl, pyrrolidinyl 400.2

Key Observations :

  • The 3-methyl-1,2,4-oxadiazole moiety may enhance metabolic stability compared to unsubstituted oxadiazoles, as alkyl groups resist oxidative degradation .

Comparison :

  • The target compound’s synthesis is expected to align with moderate yields (~80–85%), similar to 11a–11o , but may require optimization for sterically hindered intermediates.

Spectroscopic Characterization

  • Mass Spectrometry :

    • The target compound’s expected [M+H]+ ion is ~343.4 (calculated), comparable to Compound 14 ([M+H]+ = 400.2) but lower than 23a/23b due to fewer aromatic substituents.
    • ESI-MS data for analogs (e.g., 11a–11o ) show distinct fragmentation patterns for urea and heterocyclic moieties.
  • NMR Spectroscopy :

    • The 1,2,4-oxadiazole ring in the target compound would produce characteristic signals at δ 8.5–9.5 ppm (aromatic protons), while the thiophen group’s protons resonate at δ 6.5–7.5 ppm .

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